molecular formula C16H20O2 B15466650 2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one CAS No. 55110-12-8

2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one

Cat. No.: B15466650
CAS No.: 55110-12-8
M. Wt: 244.33 g/mol
InChI Key: BERVZZSYSGFMTG-UHFFFAOYSA-N
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Description

2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one (CAS 55110-12-8) is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.33 g/mol . This molecule features a cyclohexanone ring linked to a 3-oxo-2-phenylbutyl chain, presenting researchers with multiple functional handles, including two ketone groups, for chemical modification. Its calculated octanol/water partition coefficient (LogP) is 2.7, providing insight into its potential lipophilicity . Cyclohexanone derivatives are widely recognized in organic synthesis as versatile building blocks. They are frequently employed in multi-step reactions to access complex molecular architectures. For instance, similar structural motifs have been utilized in acetic acid-mediated Michael addition and cyclization cascades with enones to construct fused dihydropyran rings, which are valuable scaffolds in medicinal and synthetic chemistry . Furthermore, cyclohexanone-based substrates serve as key precursors in the iodine-promoted synthesis of nitrogen-containing heterocycles like phenothiazines, demonstrating their utility in forming multiple carbon-heteroatom bonds under transition-metal-free conditions . This compound is intended for use as a chemical intermediate or standard in laboratory research settings. Intended Use : This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

55110-12-8

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(3-oxo-2-phenylbutyl)cyclohexan-1-one

InChI

InChI=1S/C16H20O2/c1-12(17)15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)18/h2-4,7-8,14-15H,5-6,9-11H2,1H3

InChI Key

BERVZZSYSGFMTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1CCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Arylcyclohexylamines

Compounds like Methoxetamine (2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one) and Fluorexetamine (2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) share the cyclohexanone core but feature amino (ethylamino) and aryl (methoxy/fluoro-phenyl) substituents . In contrast, 2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one lacks the amino group, replacing it with a phenylbutyl chain.

Benzylidenecyclohexanones

Derivatives like (2E)-2-(phenylmethylidene)cyclohexan-1-one exhibit halochromism, forming xanthylium cations under acidic conditions . The target compound’s 3-oxo-2-phenylbutyl substituent may similarly enable pH-dependent tautomerization, though this requires experimental validation.

Furan-Substituted Cyclohexanones

Compounds such as 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one () feature heterocyclic substituents. The furan ring introduces π-conjugation, enhancing UV absorption, whereas the phenylbutyl chain in the target compound may prioritize steric effects over electronic interactions.

Physicochemical Properties

Compound Substituents Key Properties Reference
This compound 3-Oxo-2-phenylbutyl Predicted hydrophobicity (logP ~3.5*)
Methoxetamine 3-Methoxyphenyl, ethylamino LogP: ~2.8; mp: 149–151°C
Fluorexetamine 3-Fluorophenyl, ethylamino LogP: ~2.9; stability: 2 years (cool/dry)
(2E,6E)-2-benzylidene derivatives Benzylidene, hydroxy/methoxy Halochromic (pH-dependent color change)

Anti-Inflammatory and Antioxidant Potential

Mannich base derivatives of (2E,6E)-2-benzylidenecyclohexanones exhibit enhanced anti-inflammatory activity (e.g., compound 2d, comparable to diclofenac) but reduced antioxidant capacity . The target compound’s phenylbutyl substituent may similarly modulate bioactivity, though steric bulk could limit binding to enzymatic targets.

Cytotoxicity

Asymmetrical mono-carbonyl curcumin analogs (AMACs) show cytotoxicity dependent on substituent electronic effects . The target compound’s ketone group may act as a Michael acceptor, contributing to reactive oxygen species (ROS) generation.

Preparation Methods

Enolate Alkylation of Cyclohexanone

The alkylation of cyclohexanone enolates with electrophilic γ-keto alkyl halides represents a direct route.

Procedure :

  • Enolate Generation : Cyclohexanone is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the enolate.
  • Alkylation : The enolate reacts with 3-bromo-2-phenylbutan-1-one, prepared via bromination of 2-phenylbut-3-en-2-ol followed by oxidation.
  • Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.

Optimization Insights :

  • Solvent : THF enhances enolate stability, while dimethylformamide (DMF) accelerates alkylation but risks side reactions.
  • Temperature : Low temperatures (−78°C) minimize ketone reduction by the enolate.

Yield : 45–60% (theoretical maximum limited by enolate over-addition).

Claisen Condensation with Modified Esters

A crossed Claisen condensation between cyclohexanone and ethyl 2-phenylacetoacetate enables sidechain introduction.

Reaction Scheme :
$$ \text{Cyclohexanone} + \text{Ethyl 2-phenylacetoacetate} \xrightarrow{\text{NaOEt}} \text{this compound} + \text{Ethanol} $$

Mechanism :

  • Base-mediated deprotonation of ethyl acetoacetate forms an enolate.
  • Nucleophilic attack on cyclohexanone yields a β-keto ester intermediate.
  • Decarboxylation under acidic conditions generates the γ-keto sidechain.

Challenges :

  • Regioselectivity : Competing self-condensation of cyclohexanone necessitates slow ester addition.
  • Workup : Acidic hydrolysis (HCl) followed by extraction minimizes ester byproducts.

Yield : 30–40% due to competing side reactions.

Michael Addition to α,β-Unsaturated Ketones

Conjugate addition of cyclohexanone enolates to chalcone derivatives (e.g., benzalacetophenone) constructs the sidechain.

Procedure :

  • Enolate Formation : Cyclohexanone enolate generated using LDA.
  • Michael Donor : Benzylideneacetophenone (PhCOCH=CHPh) in THF.
  • Addition : Enolate attacks the β-position of the α,β-unsaturated ketone, forming a diketone intermediate.
  • Reduction and Oxidation : Selective reduction of the α,β-unsaturated bond (NaBH₄) followed by oxidation (PCC) yields the target.

Advantages :

  • Stereocontrol : Syn addition ensures proper sidechain configuration.
  • Modularity : Chalcone substituents can be varied for structural analogs.

Yield : 50–65% after optimization.

Grignard Reagent-Mediated Chain Elongation

A three-step sequence involving Grignard addition, oxidation, and cyclization.

Steps :

  • Grignard Formation : 2-Phenylpropylmagnesium bromide prepared from 1-bromo-2-phenylpropane.
  • Nucleophilic Addition : Reaction with cyclohexanone forms 2-(2-phenylpropyl)cyclohexan-1-ol.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone.

Limitations :

  • Over-oxidation : Risk of degrading the cyclohexanone ring.
  • Functional Group Tolerance : Grignard reagents require anhydrous conditions.

Yield : 35–50%.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Yield (%) Purity (%) Key Advantage Major Limitation
Enolate Alkylation 45–60 90–95 Direct C–C bond formation Requires pre-synthesized alkyl halide
Claisen Condensation 30–40 80–85 Modular ester inputs Low regioselectivity
Michael Addition 50–65 85–90 Stereochemical control Multi-step oxidation required
Grignard Approach 35–50 75–80 Scalability Over-oxidation risks

Critical Observations :

  • Enolate Alkylation offers the highest fidelity for industrial-scale synthesis despite alkyl halide preparation challenges.
  • Michael Addition excels in academic settings for stereochemical studies but suffers from operational complexity.

Experimental Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • THF vs. DMF : THF’s low polarity stabilizes enolates, whereas DMF accelerates alkylation but promotes side reactions (e.g., elimination).
  • Reaction Temperature : Enolate alkylation at −78°C suppresses ketone reduction, while Claisen condensations proceed optimally at 0°C.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves alkyl halide solubility in biphasic systems.
  • Lewis Acids : BF₃·OEt₂ facilitates Michael additions by polarizing α,β-unsaturated ketones.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Oxo-2-phenylbutyl)cyclohexan-1-one, and how can reaction yields be optimized?

The synthesis of cyclohexanone derivatives often involves multistep reactions, including alkylation, ketone functionalization, and cyclization. For this compound, a plausible route could involve:

  • Friedel-Crafts alkylation to introduce the phenylbutyl group onto the cyclohexanone ring.
  • Oxidation or carbonyl insertion to establish the 3-oxo moiety.
    Key optimization parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts reactions), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Lewis acids like AlCl₃) . Yields can be improved by using spectroscopic monitoring (e.g., TLC with petroleum ether/ethyl acetate eluents) to track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the cyclohexanone backbone and substituent positions. For example, the ketone carbonyl (C=O) typically appears at ~208–210 ppm in ¹³C NMR, while aromatic protons from the phenyl group resonate at 7.2–7.6 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) and C-H bonds in alkyl/aryl groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for cyclohexanone derivatives?

Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic dominance) can be addressed using:

  • Density Functional Theory (DFT) : Calculates energy profiles for intermediates and transition states, clarifying preferred pathways. For instance, the electron-withdrawing trifluoromethyl group in analogous compounds stabilizes carbocation intermediates, favoring specific reaction routes .
  • Molecular Dynamics Simulations : Predict solvent effects and steric hindrance in bulky substituents .
    Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can corroborate computational findings .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance solubility and nucleation.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., 4-(2-chlorophenyl)cyclohexan-1-one ) to induce controlled crystal growth.
  • SHELX Refinement : Resolve disordered regions in the crystal lattice using iterative refinement tools in SHELXL, which is robust for small-molecule structures .

Q. How does the substitution pattern on the phenyl group influence the compound’s biological activity?

Comparative studies on structurally related compounds (e.g., 2-(2-fluorophenyl)cyclohexan-1-one ) reveal:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .
  • Anti-inflammatory Activity : Preliminary assays on 4-(2-chlorophenyl)cyclohexan-1-one suggest inhibition of COX-2 pathways, though mechanistic details require further validation via in vitro enzyme assays (e.g., ELISA) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Critical Parameter Analysis : Compare reaction conditions (e.g., catalyst loading, purity of starting materials) across studies. For example, impurities in acetic anhydride can derail oxime acetate formation in related syntheses .
  • Statistical DoE (Design of Experiments) : Identify yield-limiting factors (e.g., temperature, stoichiometry) using response surface methodology .

Q. What validation protocols ensure reproducibility in biological activity studies?

  • Positive/Negative Controls : Include ketamine or tiletamine analogs to benchmark activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation assays) .
  • Blind Testing : Eliminate observer bias in phenotypic screenings .

Safety and Compliance

Q. What are the key safety considerations when handling this compound?

  • Toxicology : While specific data are limited, structurally similar compounds (e.g., fluorexetamine ) show neurotoxic effects at high doses. Adhere to OSHA guidelines for PPE (gloves, goggles) and fume hood use.
  • Waste Disposal : Neutralize ketone-containing waste with sodium bicarbonate before disposal .

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